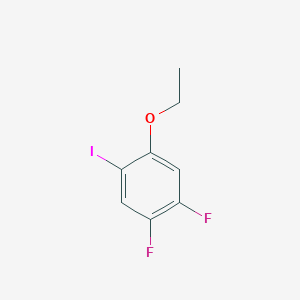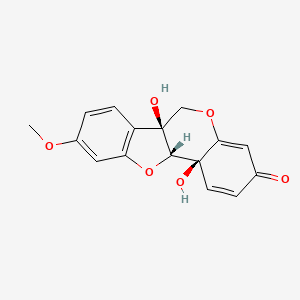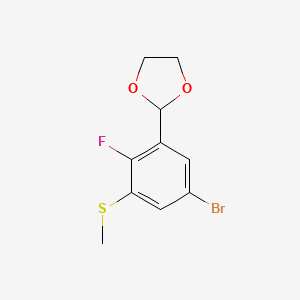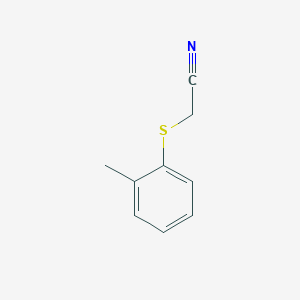
2-(2-Methylphenyl)sulfanylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiophenoxyacetonitrile is an organic compound with the molecular formula C9H9NOS. It is characterized by the presence of a thiophenoxy group attached to an acetonitrile moiety.
Méthodes De Préparation
The synthesis of 2-Methylthiophenoxyacetonitrile typically involves the reaction of 2-methylthiophenol with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-Methylthiophenoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-Methylthiophenoxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of 2-Methylthiophenoxyacetonitrile involves its interaction with specific molecular targets within biological systems. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cell function and signal transduction .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H9NS |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
2-(2-methylphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,7H2,1H3 |
Clé InChI |
MUWOOBYJYUTLHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


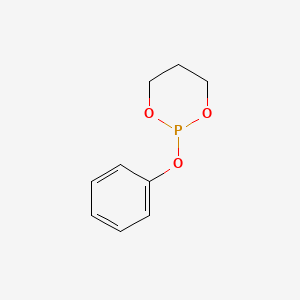
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
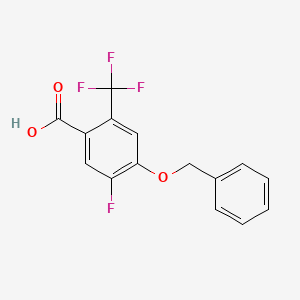
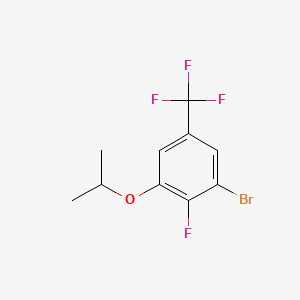
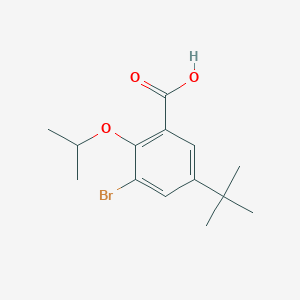
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
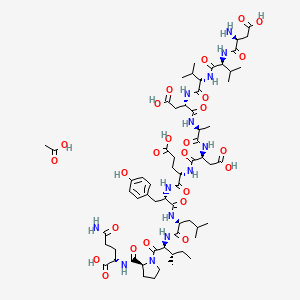
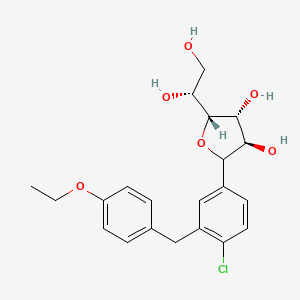
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
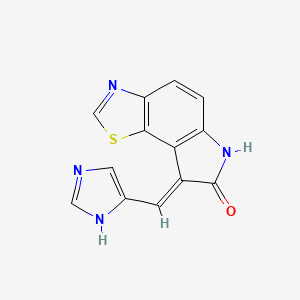
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
